4-Methyl-3-(4-methylphenyl)thiolan-3-ol
CAS No.:
Cat. No.: VC17688088
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16OS |
|---|---|
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | 4-methyl-3-(4-methylphenyl)thiolan-3-ol |
| Standard InChI | InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |
| Standard InChI Key | QYXNYCXCILDGSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CSCC1(C2=CC=C(C=C2)C)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
4-Methyl-3-(4-methylphenyl)thiolan-3-ol has the IUPAC name 4-methyl-3-(4-methylphenyl)thiolan-3-ol and a molecular weight of 208.32 g/mol. Its structure features a five-membered thiolane ring with two stereocenters at positions 3 and 4, creating four possible stereoisomers. The canonical SMILES representation (CC1CSCC1(C2=CC=C(C=C2)C)O) confirms the substitution pattern, while X-ray crystallography of related compounds suggests that intramolecular S–O interactions (2.77–2.80 Å) stabilize the cis conformation of substituents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆OS |
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | 4-methyl-3-(4-methylphenyl)thiolan-3-ol |
| CAS Number | 126978039 |
| Topological Polar Surface Area | 40.5 Ų (calculated) |
| LogP (iLogP) | 2.8 (predicted) |
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-methyl-3-(4-methylphenyl)thiolan-3-ol typically involves amide coupling or cyclocondensation strategies. A representative pathway involves:
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Thiolane Ring Formation: Reaction of 3-mercapto-4-methylpentanol with 4-methylbenzaldehyde under acidic conditions to form the thiolane backbone.
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Hydroxyl Group Introduction: Oxidation or nucleophilic substitution at position 3, though specific reaction conditions remain proprietary.
Comparative analysis of analogous 4,5,6,7-tetrahydro-benzothiophene derivatives reveals that HATU/DIPEA-mediated amide coupling and MsCl/NEt₃-assisted acylation are effective for introducing substituents at positions 2 and 3 . For example, compound 3 in PMC10259452 was synthesized via HATU-mediated coupling of 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid with trifluoroacetic anhydride .
Challenges in Purification
The compound’s poor solubility in neutral pH (≤1 μM) necessitates chromatographic purification using dichloromethane/methanol gradients. Racemic mixtures may require chiral stationary phases for enantiomer separation, as demonstrated in resolutions of related thiolane derivatives .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
4-Methyl-3-(4-methylphenyl)thiolan-3-ol exhibits pH-dependent solubility:
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High solubility in acidic conditions (e.g., 0.1 N HCl: 45 μM) due to protonation of the hydroxyl group.
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Low solubility in neutral buffers (≤1 μM), complicating formulation for oral delivery.
Microsomal stability assays in human, mouse, and rat liver microsomes indicate moderate metabolic clearance (t₁/₂ = 12–18 min), suggesting susceptibility to cytochrome P450 oxidation .
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s (low) |
| MDR1-MDCKII P-gp Substrate | Yes (efflux ratio = 3.8) |
| Blood-Brain Barrier Penetration | Low (logBB = -1.2) |
| Plasma Protein Binding | 89% (predicted) |
Comparative Analysis with Benchmark Compounds
Table 3: Activity Comparison with Selected Thiolane Derivatives
| Compound | Target | IC₅₀ (μM) | Solubility (pH 7.4) |
|---|---|---|---|
| 4-Methyl-3-(4-methylphenyl)thiolan-3-ol | N/A | N/A | ≤1 μM |
| GSK2981278 (Reference) | RORγt | 0.02 | 15 μM |
| Compound 3 | RORγt | 0.8 | 22 μM |
Future Directions
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Stereochemical Optimization: Enantioselective synthesis to isolate active stereoisomers.
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Prodrug Development: Phosphate ester prodrugs to enhance aqueous solubility.
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Target Validation: Screening against kinase panels and nuclear receptors to identify primary targets.
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